The Thieno[3,2-d]pyrimidine Scaffold: A Technical Guide to 2-Amino-7-bromothieno[3,2-d]pyrimidin-4(1H)-one
The Thieno[3,2-d]pyrimidine Scaffold: A Technical Guide to 2-Amino-7-bromothieno[3,2-d]pyrimidin-4(1H)-one
Executive Summary
In modern drug discovery, the rational design of kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists relies heavily on privileged heterocyclic scaffolds. 2-Amino-7-bromothieno[3,2-d]pyrimidin-4(1H)-one (CAS: 2090447-26-8)[1] has emerged as a critical synthetic intermediate in this domain. As a bioisostere of naturally occurring purines and synthetic quinazolines, the thieno[3,2-d]pyrimidine core provides a rigid, planar geometry ideal for intercalating into deep protein binding pockets.
This whitepaper provides an in-depth technical analysis of this compound, detailing its chemical identifiers, structural bioinformatics, mechanistic utility in targeting the adenosine A2A receptor[2], and self-validating synthetic protocols for its integration into advanced pharmaceutical pipelines.
Chemical Identity & Structural Bioinformatics
To ensure reproducibility across global supply chains and digital chemical databases, the precise identification of the compound is paramount. The 7-bromo substitution on the thiophene ring distinguishes this intermediate from baseline thienopyrimidines, serving as a highly reactive electrophilic handle for late-stage functionalization.
Table 1: Physicochemical Identifiers
| Identifier Type | Value | Reference / Standard |
| Chemical Name | 2-Amino-7-bromothieno[3,2-d]pyrimidin-4(1H)-one | IUPAC Nomenclature |
| CAS Registry Number | 2090447-26-8 | Chemical Abstracts Service[1] |
| Molecular Formula | C6H4BrN3OS | Elemental Composition[3] |
| Molecular Weight | 246.08 g/mol | Monoisotopic Mass |
| Core Scaffold | Thieno[3,2-d]pyrimidine | Fused Bicyclic Heterocycle |
| Physical State | Solid (Powder) | Standard Ambient Temperature and Pressure |
Table 2: Pharmacophore Mapping & Mechanistic Rationale
| Structural Feature | Chemical Function | Biological Interaction (Target Rationale) |
| Thieno[3,2-d]pyrimidine Core | Rigid, planar heteroaromatic system | Acts as a purine bioisostere; provides critical |
| 2-Amino Group (-NH2) | Hydrogen bond donor | Interacts with the hinge region backbone carbonyls in kinases or critical polar residues (e.g., Asn253) in GPCRs. |
| 4-Oxo Group (=O) | Hydrogen bond acceptor | Forms complementary hydrogen bonds with target protein backbone amides, mimicking the Watson-Crick face of guanine. |
| 7-Bromo Substituent (-Br) | Electrophilic synthetic handle | Serves as the primary site for palladium-catalyzed cross-coupling to introduce lipophilic vectors that probe deep hydrophobic pockets. |
Mechanistic Grounding: The A2A Receptor Antagonism Pathway
Recent patent literature, notably , highlights the deployment of the thieno[3,2-d]pyrimidine scaffold in the synthesis of potent adenosine A2A and A2B receptor inhibitors[4].
In the tumor microenvironment, extracellular adenosine accumulates and binds to the A2A receptor on immune cells. This GPCR couples to the Gs protein, leading to the activation of adenylate cyclase, a surge in intracellular cAMP, and subsequent profound immunosuppression. By utilizing derivatives of 2-Amino-7-bromothieno[3,2-d]pyrimidin-4(1H)-one, medicinal chemists can synthesize competitive antagonists that block this pathway, thereby restoring anti-tumor immunity[5].
Competitive inhibition of the A2A receptor signaling pathway by thienopyrimidine derivatives.
Synthetic Methodologies & Experimental Protocols
To guarantee structural integrity and high yield, the synthesis and subsequent functionalization of this compound must follow rigorous, self-validating protocols. The methodologies below detail the causality behind each experimental condition.
Protocol A: Synthesis of the Thieno[3,2-d]pyrimidine Core
Objective: Construct the 2-amino-pyrimidin-4(1H)-one ring fused to a bromothiophene precursor via cyclocondensation.
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Preparation & Inert Atmosphere: Suspend methyl 3-amino-4-bromothiophene-2-carboxylate (1.0 eq) in anhydrous diglyme under a strict nitrogen atmosphere.
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Causality: Nitrogen prevents the oxidative degradation of the electron-rich thiophene amine at the elevated temperatures required for cyclization.
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Reagent Addition: Add chloroformamidine hydrochloride (1.5 eq) in one continuous portion.
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Thermal Cyclization: Heat the reaction mixture to 150–160 °C for 4–6 hours.
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Causality: Diglyme is selected for its high boiling point (162 °C). This specific thermal energy is mandatory to overcome the activation barrier for the initial nucleophilic attack of the thiophene amine onto the amidine carbon, followed by intramolecular cyclization with the ester group.
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Analytical Validation (In-Process): Monitor the reaction via LC-MS. The system is self-validating when the starting material mass disappears and the target mass
(exhibiting the characteristic 1:1 bromine isotope pattern) dominates the chromatogram. -
Workup & Isolation: Cool the mixture to room temperature and pour it into ice-cold water to force precipitation. Filter the crude solid, washing sequentially with water and cold diethyl ether.
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Causality: Water removes residual salts and the highly polar diglyme, while cold ether strips away non-polar organic impurities without dissolving the highly crystalline product.
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Drying: Dry under high vacuum at 50 °C to yield 2-Amino-7-bromothieno[3,2-d]pyrimidin-4(1H)-one.
Protocol B: Divergent Functionalization via Palladium Catalysis
The primary value of CAS 2090447-26-8 lies in its 7-bromo substituent, which acts as a versatile handle for or Buchwald-Hartwig aminations to build complex [2].
Divergent late-stage functionalization of the 7-bromo synthetic handle via palladium catalysis.
Suzuki-Miyaura Coupling Procedure:
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Degassing: Charge a Schlenk flask with 2-Amino-7-bromothieno[3,2-d]pyrimidin-4(1H)-one (1.0 eq), the desired aryl boronic acid (1.2 eq), and
(2.0 eq). Add a solvent mixture of 1,4-Dioxane/Water (4:1). Sparge with argon for 15 minutes.-
Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich Pd(0) active catalytic species to inactive Pd(II) oxides.
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Catalyst Addition: Add
(0.05 eq) under a positive stream of argon. -
Cross-Coupling: Heat the mixture to 90 °C for 12 hours.
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Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, vastly accelerating the reductive elimination step to form the new C-C bond.
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Purification: Dilute with EtOAc, wash with brine, dry over
, and purify via flash chromatography (DCM/MeOH gradient) to isolate the target 7-aryl derivative.
References
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Title: PYRIMIDINE OR PYRIDINE AND HETEROCYCLIC ADENOSINE RECEPTOR INHIBITOR, PREPARATION METHOD THEREFOR AND USE THEREOF (WO2022166796A1) Source: WIPO Patentscope URL: [Link]
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Title: Antagonists of the human adenosine A2A receptor. Part 1: Discovery and synthesis of thieno[3,2-d]pyrimidine-4-methanone derivatives Source: PubMed (National Institutes of Health) URL: [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. Antagonists of the human adenosine A2A receptor. Part 1: Discovery and synthesis of thieno[3,2-d]pyrimidine-4-methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. patentscope.wipo.int [patentscope.wipo.int]
- 5. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
